N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
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Overview
Description
N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various fields of chemistry due to their versatile properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the reaction of 4-cyanobenzaldehyde with 2-hydrazinobenzamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE
- N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE
Uniqueness
N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its electron-withdrawing capability, making it a more potent ligand and bioactive molecule compared to similar compounds .
Properties
Molecular Formula |
C22H15FN4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H15FN4O2/c23-18-11-9-17(10-12-18)21(28)26-20-4-2-1-3-19(20)22(29)27-25-14-16-7-5-15(13-24)6-8-16/h1-12,14H,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
WJRQBSUJXNHVIB-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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